(5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one
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Overview
Description
(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzotriazole moiety, two thiophene rings, and a cyclohexenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzotriazole and thiophene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, thiophene-containing molecules, and cyclohexenone-based structures. Examples include:
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxycyclohexyl phenyl ketone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide .
Uniqueness
What sets (5S,6R)-6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N3OS2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5S,6R)-6-(benzotriazol-1-yl)-5-thiophen-2-yl-3-[(E)-2-thiophen-2-ylethenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17N3OS2/c26-20-14-15(9-10-16-5-3-11-27-16)13-17(21-8-4-12-28-21)22(20)25-19-7-2-1-6-18(19)23-24-25/h1-12,14,17,22H,13H2/b10-9+/t17-,22-/m1/s1 |
InChI Key |
XDVDWARGDJSGGV-HXRLCAAQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Canonical SMILES |
C1C(C(C(=O)C=C1C=CC2=CC=CS2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Origin of Product |
United States |
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